4-(Dimethylamino)-2,2-dimethylbutanoic acid
Description
4-(Dimethylamino)-2,2-dimethylbutanoic acid (CAS: Not explicitly provided; referenced in under discontinued product listings) is a branched-chain carboxylic acid featuring a dimethylamino group at the C4 position and two methyl groups at the C2 position.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
4-(dimethylamino)-2,2-dimethylbutanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-8(2,7(10)11)5-6-9(3)4/h5-6H2,1-4H3,(H,10,11) |
InChI Key |
FWFCNUJGSLCZED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Preparation Methods
Preparation via Hydrolysis of Ethyl-4-(Dimethylamino)crotonate Intermediate
One of the most documented and industrially relevant methods involves a multi-step synthesis starting from 2,2-diethoxy-N,N-dimethylethanamine . The key steps are:
- Formation of Dimethylaminoacetaldehyde in situ by acid treatment of 2,2-diethoxy-N,N-dimethylethanamine.
- Condensation with ethyl(diethoxyphosphoryl)acetate in the presence of a base and solvent (2-methyltetrahydrofuran) to yield ethyl-4-(dimethylamino)crotonate.
- Hydrolysis of ethyl-4-(dimethylamino)crotonate under alkaline conditions to afford 4-(dimethylamino)-2,2-dimethylbutanoic acid.
Reaction Conditions Summary
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Acid-catalyzed formation | Concentrated HCl, 2,2-diethoxy-N,N-dimethylethanamine | 60–70 °C | 12 hours | Stirring under controlled heating |
| Base addition and condensation | Aqueous KOH, ethyl(diethoxyphosphoryl)acetate, 2-methyltetrahydrofuran | -5 to 0 °C | 1 hour | pH control (~13.5) |
| Hydrolysis of ester intermediate | Aqueous NaOH, ethanol | 50–55 °C | 1 hour | Conversion to acid |
| Isolation | Cooling, filtration, vacuum distillation | 0–5 °C (cooling), 45–50 °C (vacuum) | - | Product obtained as oily mass |
This process is detailed in patent WO2015186065A1 and is notable for its scalability and controlled pH and temperature parameters to optimize yield and purity.
Synthesis via Carboxylation of N,N-Dimethylpropargylamine
Another synthetic approach involves the lithiation of N,N-dimethylpropargylamine followed by carboxylation:
- Treatment of N,N-dimethylpropargylamine with n-butyllithium in tetrahydrofuran (THF) at -78 °C generates a lithiated intermediate.
- Subsequent bubbling with carbon dioxide at 20 °C introduces the carboxyl group.
- Acidification to pH 3–4 with hydrochloric acid precipitates the product.
- Isolation is achieved by filtration after dissolution in hot ethanol and cooling.
Reaction Conditions Summary
| Step | Reagents/Conditions | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Lithiation | N,N-dimethylpropargylamine, n-butyllithium in THF | -78 °C | 0.5 hours | Strict anhydrous conditions | |
| Carboxylation | Carbon dioxide in THF | 20 °C | 1 hour | CO2 bubbled through solution | |
| Acidification | 35% HCl, water | Room temp | - | pH adjusted to 3–4 | |
| Isolation | Ethanol dissolution, cooling | 0 °C | - | 56% | Crystalline solid obtained |
This method is reported in chemical literature and patent WO2008/150118 and is useful for obtaining 4-(dimethylamino)-2-butynoic acid, a closely related compound, which can be further processed to the target acid.
Alternative Methods and Industrial Considerations
- Reductive amination of 2,2-dimethyl-4-oxobutanoic acid with ammonia and reducing agents (e.g., sodium cyanoborohydride) under controlled pH (6–7) has been explored for related amino acids.
- Asymmetric catalytic methods employing bifunctional organocatalysts can introduce chirality if required.
- Industrial routes emphasize optimization of temperature (25–40 °C), solvent polarity (methanol or THF), and catalyst loading to maximize yield and purity.
- Purification often involves recrystallization or chromatography to remove impurities and isolate the desired product.
Analytical Data and Characterization
Spectroscopic Features
| Technique | Key Observations | Interpretation |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Signals corresponding to dimethylamino protons (~2.8–3.0 ppm), methylene and methyl groups | Confirms substitution pattern |
| Infrared (IR) Spectroscopy | Strong absorption near 1700 cm⁻¹ (C=O stretch of carboxylic acid), broad 3300–3500 cm⁻¹ (N-H and O-H) | Confirms acid and amino functionalities |
| Mass Spectrometry (MS) | Molecular ion peak consistent with C8H17NO2, fragment ions indicating loss of COOH and dimethylamino groups | Confirms molecular weight and structure |
Yield and Purity Data
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Hydrolysis of ethyl-4-(dimethylamino)crotonate | 60–70 | >95 | Scalable, reproducible |
| Carboxylation of N,N-dimethylpropargylamine | 56 | >90 | Requires low temperature control |
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2,2-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
4-(Dimethylamino)-2,2-dimethylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
(a) 4-(Dimethylamino)butanoic Acid Hydrochloride
- Structure : Lacks the 2,2-dimethyl groups present in the target compound.
- It is commercially available in bulk quantities for research applications .
- Applications : Used as a building block in peptide synthesis and medicinal chemistry.
(b) 4-(Dimethylamino)-2-hydroxybutanoic Acid
- Structure : Features a hydroxyl group at C2 instead of methyl groups.
- Properties : The hydroxyl group enhances hydrogen-bonding capacity, increasing water solubility compared to the hydrophobic 2,2-dimethyl analog. Classified as acutely toxic and a severe eye irritant (H318, H302) .
- Synthesis: Not detailed in the evidence, but hydroxylation pathways may differ from alkylation routes used for dimethyl-substituted analogs.
(c) 4-BOC-Amino-2,2-dimethylbutyric Acid
Isomeric Variations
(a) 2,2-Dimethylbutanoic Acid
- Structure: Lacks the dimethylamino group at C3.
- Physical Properties: Property 2,2-Dimethylbutanoic Acid 3,3-Dimethylbutanoic Acid Vaporization Enthalpy (kJ/mol) 59.4 ± 0.3 63.6 ± 0.9 Boiling Point Range (°C) 364–498 283–325 Applications: Used in ester synthesis (e.g., Steglich esterification with 3-phenylpropan-1-ol) .
(b) 3,3-Dimethylbutanoic Acid
- Structure : Methyl groups at C3 instead of C2.
- Biological Relevance: Metabolite of synthetic cannabinoids (e.g., 5F-ADB), highlighting the role of branching position in drug metabolism .
Functional Derivatives
(a) Esters of 2,2-Dimethylbutanoic Acid
- Example: 3-Phenylpropan-1-yl 2,2-dimethylbutanoate.
- Synthesis : Prepared via Steglich esterification, demonstrating the reactivity of the carboxylic acid group in forming derivatives with altered volatility and solubility .
(b) 2,2-Dimethylbutanoic Anhydride
Aromatic Substituted Analogs
4-Dimethylamino-2-phenyl-butanoic Acid
- Structure : Phenyl group at C2 instead of methyl groups.
- LogP = 1.806, indicating moderate lipophilicity .
Key Research Findings
- Steric Effects: The 2,2-dimethyl groups in the target compound hinder nucleophilic attack at the β-carbon, differentiating its reactivity from linear analogs like 4-(dimethylamino)butanoic acid.
- Metabolic Pathways: Isomeric differences (e.g., 2,2- vs. 3,3-dimethyl) significantly impact metabolic fate, as seen in cannabinoid derivatives .
- Safety Profile: Hydroxyl or amino substituents (e.g., 4-(dimethylamino)-2-hydroxybutanoic acid) correlate with higher acute toxicity compared to alkyl-substituted variants .
Biological Activity
4-(Dimethylamino)-2,2-dimethylbutanoic acid, also known as DMBA, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHN\O
- Molecular Weight : 115.17 g/mol
- IUPAC Name : 4-(Dimethylamino)-2,2-dimethylbutanoic acid
Biological Activity Overview
4-(Dimethylamino)-2,2-dimethylbutanoic acid has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that DMBA exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) has been particularly noted.
- Cytotoxic Effects : In vitro studies have shown that DMBA can induce cytotoxicity in various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism appears to involve the inhibition of tubulin polymerization, leading to apoptosis in rapidly dividing cells.
The biological activity of DMBA is primarily attributed to its ability to interact with cellular components:
- Enzyme Inhibition : DMBA has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anticancer properties.
- Cellular Uptake : Studies suggest that DMBA accumulates in the Golgi apparatus, affecting cellular processes related to protein synthesis and secretion.
Case Studies
- Antimicrobial Efficacy :
-
Cytotoxicity in Cancer Cells :
- In a controlled laboratory setting, DMBA was tested on A549 and HeLa cell lines. Results indicated a dose-dependent increase in cytotoxicity, with IC50 values around 25 µM for A549 cells. Immunostaining revealed perinuclear localization of DMBA, implicating its role in disrupting microtubule dynamics .
- In Vivo Studies :
Table 1: Antimicrobial Activity of 4-(Dimethylamino)-2,2-dimethylbutanoic Acid
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Table 2: Cytotoxicity of DMBA on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 25 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 30 | Induction of apoptosis |
Q & A
Q. What are the optimal synthetic routes for 4-(dimethylamino)-2,2-dimethylbutanoic acid, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or amidation of a precursor like 2,2-dimethyl-4-bromobutanoic acid with dimethylamine under controlled pH and temperature. For example, highlights similar dimethylamino group incorporation via HCl-mediated protonation to stabilize intermediates . Key parameters:
- Temperature : 0–5°C minimizes side reactions (e.g., over-alkylation).
- Solvent : Polar aprotic solvents (e.g., DMF) enhance amine reactivity.
- Purification : Acid-base extraction followed by recrystallization improves purity (>95% by HPLC).
Yield optimization requires balancing stoichiometry (1.2:1 amine:precursor ratio) and reaction time (6–12 hrs) .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : H and C NMR confirm dimethylamino group integration (δ 2.2–2.5 ppm for N(CH)) and quaternary carbons (C-2, C-2') .
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity (>98%) and detect hydrolyzed byproducts .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 188.15) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Under inert gas (N) at −20°C in amber vials to prevent oxidation of the dimethylamino group .
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2/2A) .
- Decomposition : Monitor for discoloration (yellowing indicates degradation) and re-test purity before use .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
Discrepancies in reported IC values (e.g., enzyme inhibition) may arise from:
- Assay Conditions : pH-dependent protonation of the dimethylamino group alters solubility and binding affinity. Use buffered solutions (pH 7.4) for consistency .
- Impurity Interference : Byproducts like hydrolyzed carboxylic acids (detected via HPLC) may skew results. Repurify batches and validate with orthogonal assays (e.g., SPR vs. fluorescence) .
- Cell Line Variability : Test across multiple models (e.g., HEK293 vs. HeLa) to distinguish compound-specific effects from cell-type biases .
Q. What strategies optimize its use as a building block in PROTAC linker design?
- Linker Length : Adjust the butanoic acid backbone (C4) to balance proteasome recruitment efficiency and steric hindrance. notes that tert-butyloxycarbonyl (Boc)-protected analogs improve solubility during conjugation .
- Bifunctionalization : Introduce click chemistry handles (e.g., azide) at the carboxylic acid terminus for modular E3 ligase ligand attachment .
- In Vivo Stability : Replace ester linkages with amides to resist serum esterases, as demonstrated in for related compounds .
Q. How does the compound’s stereoelectronic profile influence its interactions with biological targets?
- Electronic Effects : The dimethylamino group’s electron-donating nature enhances hydrogen bonding with acidic residues (e.g., Asp/Glu in enzymes). DFT calculations (e.g., Mulliken charges) predict interaction sites .
- Steric Effects : The 2,2-dimethyl group restricts conformational flexibility, favoring binding to deep hydrophobic pockets. Docking studies (AutoDock Vina) compare binding modes with non-methylated analogs .
- pH Sensitivity : Protonation at physiological pH increases water solubility but reduces membrane permeability. LogD (octanol-water) measurements at pH 7.4 guide formulation strategies .
Q. What methodologies validate its role in modulating neurotransmitter pathways?
- In Vitro : Patch-clamp electrophysiology assesses GABA receptor modulation (IC ~10 µM) .
- In Vivo : Microdialysis in rodent models quantifies extracellular GABA levels post-administration. Use LC-MS/MS to correlate compound concentration with neurochemical effects .
- Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (k/k) to synaptic vesicle proteins .
Methodological Challenges
Q. How can researchers address low yields in large-scale synthesis?
- Catalysis : Transition metal catalysts (e.g., Pd/C) for reductive amination improve atom economy (85% yield vs. 60% without) .
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing reaction time (2–4 hrs) and byproducts .
- Quality Control : Implement in-line FTIR monitoring to detect intermediate formation and adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
